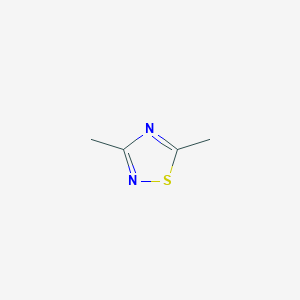
3,5-Dimethyl-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1,2,4-thiadiazole is a chemical compound characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The molecular weight of this compound is 114.169 .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another synthesis method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The positioning of these atoms within the ring structure differentiates this compound from other variants .Chemical Reactions Analysis
This compound demonstrates various unique chemical properties, contributing to its utility in diverse applications. One of its prominent characteristics is its ability to participate in a variety of chemical reactions, making it a versatile tool in organic synthesis . It reacts with electrophiles at the nitrogen atoms, forming N-substituted derivatives .Physical And Chemical Properties Analysis
In general, thiadiazoles, including this compound, are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Pharmacological Activities
3,5-Dimethyl-1,2,4-thiadiazole, as a derivative of 1,3,4-thiadiazole, is recognized for its significant role in pharmaceutical chemistry due to the extensive pharmacological activities of thiadiazoles. These heterocyclic compounds are well-noted for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The importance of thiadiazole derivatives in medicinal chemistry is emphasized by their status as crucial pharmacophores, with the ability to express versatile pharmacological activities, confirming their potential for drug discovery and design (Mishra et al., 2015) (Lelyukh, 2019).
Organic Synthesis and Biological Applications
Thiadiazole compounds, including this compound, exhibit diverse applications not only in organic synthesis but also in various pharmaceutical and biological contexts. Their usefulness extends to acting as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The global interest in thiadiazole chemistry is driven by its broad spectrum of applications, making it a key focus area for researchers aiming to develop compounds with improved efficacy and safety (Asif, 2016).
Optoelectronic Research Activities
In the field of optoelectronics, this compound derivatives, especially those based on benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT) structures, have shown promise. These compounds are actively researched for their unique properties, and their synthetic pathways and computational studies are well-documented. Their biradical nature suggests potential future research directions in material science and optoelectronics, demonstrating the versatility of thiadiazole derivatives beyond conventional pharmaceutical applications (Tam & Wu, 2015).
Antimicrobial and Pharmacological Significance
The antimicrobial activity of thiadiazole derivatives, including this compound, has been extensively studied, revealing significant biological activities. These derivatives act as crucial heterocyclic compounds containing nitrogen and sulfur atoms, offering a wide range of biological activities such as antimicrobial, anti-inflammatory, antitubercular, antidiabetic, and cytotoxic activities. The structure-activity relationship (SAR) of these compounds provides valuable insights for medicinal chemists to develop newer and more effective compounds (Alam, 2018).
Mecanismo De Acción
While the specific mechanism of action for 3,5-Dimethyl-1,2,4-thiadiazole is not explicitly mentioned in the search results, compounds with a thiadiazole ring have been found to exhibit a range of therapeutic activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties .
Safety and Hazards
3,5-Dimethyl-1,2,4-thiadiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Thiadiazoles, including 3,5-Dimethyl-1,2,4-thiadiazole, have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities . Future research may focus on exploring these properties further and developing new derivatives with enhanced therapeutic effects.
Propiedades
IUPAC Name |
3,5-dimethyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-5-4(2)7-6-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBPVACPFBSAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

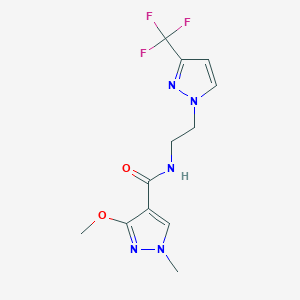

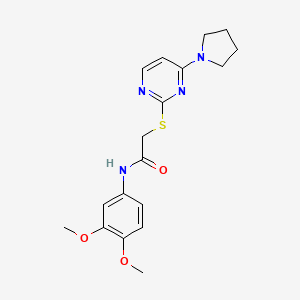
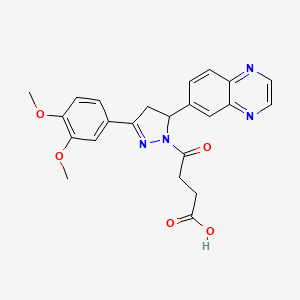
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)
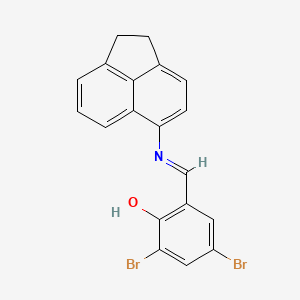
![1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2783585.png)




![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2783593.png)
![4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2783595.png)